molecular formula C19H16N2O3 B244887 N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide

N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide

Cat. No. B244887
M. Wt: 320.3 g/mol
InChI Key: HBRXWKCIHYVBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide, commonly known as AMN082, is a selective and potent agonist of metabotropic glutamate receptor subtype 7 (mGluR7). It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

AMN082 has been extensively studied for its therapeutic potential in various neurological disorders, including depression, anxiety, addiction, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been found to reduce drug-seeking behavior in animal models of addiction. In addition, AMN082 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Mechanism of Action

AMN082 selectively activates N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide, which is a G protein-coupled receptor that regulates the release of neurotransmitters in the brain. Activation of N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide by AMN082 leads to the inhibition of neurotransmitter release, particularly glutamate, which is involved in various neurological disorders. This inhibition of glutamate release has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
AMN082 has been shown to have several biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to increase the expression of c-Fos, a protein that is involved in neuronal activity. In addition, AMN082 has been found to reduce the release of dopamine in the brain, which is involved in addiction and schizophrenia.

Advantages and Limitations for Lab Experiments

AMN082 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and reach the brain. It is also highly selective for N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide, which reduces the risk of off-target effects. However, AMN082 has some limitations for lab experiments. It has a short half-life and requires frequent administration, which can be challenging in long-term experiments. It is also expensive and may not be readily available in some research settings.

Future Directions

AMN082 has several potential future directions for research. It could be further studied for its therapeutic potential in various neurological disorders, particularly depression, anxiety, addiction, and schizophrenia. It could also be studied for its potential to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, AMN082 could be used as a tool to study the role of N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide in various neurological processes, including neurotransmitter release, neuronal activity, and synaptic plasticity. Finally, AMN082 could be further modified to improve its pharmacokinetic properties, such as its half-life and bioavailability, which could enhance its therapeutic potential.

Synthesis Methods

AMN082 can be synthesized by reacting 2-naphthoyl chloride with 2-aminobenzoic acid in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methanol and hydrochloric acid to obtain AMN082. The purity of the synthesized compound can be checked using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H16N2O3/c1-24-17-11-13-7-3-2-6-12(13)10-15(17)19(23)21-16-9-5-4-8-14(16)18(20)22/h2-11H,1H3,(H2,20,22)(H,21,23)

InChI Key

HBRXWKCIHYVBJY-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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